molecular formula C5H4O2S B147515 2-Thiophenecarboxylic acid CAS No. 527-72-0

2-Thiophenecarboxylic acid

Cat. No. B147515
CAS RN: 527-72-0
M. Wt: 128.15 g/mol
InChI Key: QERYCTSHXKAMIS-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylic acid is a compound that has been the subject of various studies due to its potential applications in coordination chemistry and material science. It serves as a building block for the construction of coordination polymers with diverse architectures, which are influenced by the ligands and metal ions involved . The compound has also been investigated for its electronic properties and its role in the synthesis of sulfur-containing polycyclic aromatic compounds, which have applications in areas such as liquid crystals and photochromics .

Synthesis Analysis

The synthesis of 2-thiophenecarboxylic acid and its derivatives can be achieved through different methods. One approach involves the use of samarium diiodide to promote coupling reactions of thiophene-2-carboxylate with ketones, leading to various substituted thiophenes and benzothiophenes . Another method includes the reaction of thiophenes with a CCl4-CH3OH-catalyst system, which yields thiophenecarboxylic acid through a process of oxymethylation and subsequent oxidation .

Molecular Structure Analysis

The molecular and electronic structures of thiophene derivatives have been studied using computational methods such as AM1 and MNDO. These studies have provided insights into the conformations and electronic transitions of these molecules, which are important for understanding their chemical behavior . Additionally, the crystal structure of diorganotin(IV) carboxylates containing 2-thiophene-carboxylic acid has been determined, revealing the coordination geometry around the tin atom and the interactions within the crystal lattice .

Chemical Reactions Analysis

2-Thiophenecarboxylic acid participates in various chemical reactions, forming coordination polymers with metals such as zinc, cobalt, manganese, and copper. These reactions result in structures with different dimensionalities and coordination environments, which are stabilized by interactions like hydrogen bonding and stacking . The compound also reacts with isothiocyanate to produce thiazole derivatives, which have been tested for antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and thermal properties of coordination polymers derived from 2-thiophenecarboxylic acid have been studied, providing information on their stability and potential applications . The compound's role as an inhibitor of HCV NS5B polymerase and HCV subgenomic RNA replication has been explored, with studies revealing the structural requirements for its bioactive conformation . Additionally, the properties of supramolecular complexes involving 2-thiophenecarboxylic acid have been investigated, including their fluorescence and thermal stability .

Scientific Research Applications

Environmental-Friendly Synthesis

2-Thiophenecarboxylic acid can be synthesized through an environmental-friendly process involving bromination, Grignard reaction, and oxidation steps, offering a greener approach with a notable overall yield of 74% (Guo Hai, 2007).

Thermochemical Properties

The thermochemical properties of 2-Thiophenecarboxylic acid, such as enthalpies of combustion and sublimation, have been thoroughly studied. This research provides valuable insights into the molecular and electronic structures of these compounds, contributing to a better understanding of their stability and substituent effects (M. Temprado et al., 2002).

Synthesis with Catalysts

Innovative synthesis methods involving catalysts like vanadium, iron, or molybdenum have been developed for 2-Thiophenecarboxylic acid and its derivatives, showcasing the versatility of this compound in various chemical reactions and the importance of catalyst choice in optimizing yields (R. Khusnutdinov et al., 2004).

Applications in Metal-Organic Frameworks (MOFs)

2-Thiophenecarboxylic acid plays a crucial role in the construction of thiophene-based metal-organic frameworks (MOFs). These MOFs demonstrate promising applications in luminescence sensing and environmental contaminant removal, highlighting the multifunctional nature of 2-Thiophenecarboxylic acid in advanced material sciences (Yang Zhao et al., 2017).

Safety And Hazards

2-Thiophenecarboxylic acid is harmful if swallowed or in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for 2-Thiophenecarboxylic acid are not mentioned in the search results, it’s worth noting that thiophene-based analogs have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

thiophene-2-carboxylic acid
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InChI

InChI=1S/C5H4O2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QERYCTSHXKAMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

25112-68-9 (hydrochloride salt)
Record name 2-Thiophenecarboxylic acid
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DSSTOX Substance ID

DTXSID2060177
Record name 2-Thiophenecarboxylic acid
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Molecular Weight

128.15 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS]
Record name 2-Thiophenecarboxylic acid
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Vapor Pressure

0.0078 [mmHg]
Record name 2-Thiophenecarboxylic acid
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Product Name

2-Thiophenecarboxylic acid

CAS RN

527-72-0
Record name 2-Thiophenecarboxylic acid
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Record name 2-thenoic acid
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Record name 2-THIOPHENECARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

To a 15-mL polypropylene centrifuge tube was added 3.86 mL of 50 mM potassium phosphate buffer (pH 7.0), 1.0 mL of a suspension of 22.1 mg dry cell weight E. coli SW132 wet cells (prepared as described in Example 10) in 50 mM potassium phosphate buffer (pH 7.0), and 0.1691 g of 2-thiophenecarbonitrile. The final concentration of 2-thiophencarbonitrile was 0.307 M. The reaction mixture was mixed on a rotating platform at 27° C. After 30 min, 7.50 mL of 95:5 acetonitrile/water containing 0.30 M N,N-dimethylbenzamide (HPLC external standard) was added to the reaction, the resulting mixture centrifuged, and a 0.100 mL of the supernatant mixed with 0.900 mL of acetonitrile and analyzed by HPLC. The conversion of 2-thiophenecarbonitrile was 99.5%, and the yields of 2-thiophenecarboxamide and 2-thiophenecarboxylic acid were 98% and 0%, respectively.
Quantity
3.86 mL
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
1 mL
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reactant
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0.1691 g
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reactant
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0 (± 1) mol
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reactant
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7.5 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
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Quantity
0.9 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenecarboxylic acid
Reactant of Route 2
2-Thiophenecarboxylic acid
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2-Thiophenecarboxylic acid
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2-Thiophenecarboxylic acid
Reactant of Route 5
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Reactant of Route 6
2-Thiophenecarboxylic acid

Citations

For This Compound
1,940
Citations
AM Ajlouni, Q Abu-Salem, ZA Taha, AK Hijazi… - Journal of rare …, 2016 - Elsevier
A Schiff base L [2-thiophenecarboxylic acid, 2-(2-pyridinylmethylene)hydrazide] with its lanthanide metal complexes was synthesized. These complexes were characterized by …
Number of citations: 51 www.sciencedirect.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical Thermodynamics, 2008 - Elsevier
… The mass-loss Knudsen effusion technique was applied to measure the vapour pressures of the crystalline 2-thiophenecarboxylic acid derivatives, studied in this work. The apparatus, …
Number of citations: 33 www.sciencedirect.com
ERT Tiekink - Zeitschrift für Kristallographie-Crystalline Materials, 1989 - degruyter.com
… Crystal structure / 2-Thiophenecarboxylic acid / C5H4O2S Abstract The title compound, 2-thiophenecarboxylic acid, crystallizes in the monoclinic space group P2Jc with unit cell …
Number of citations: 4 www.degruyter.com
MAVR da Silva, AFLOM Santos - The Journal of Chemical …, 2008 - Elsevier
The standard (p ∘ =0.1MPa) molar energies of combustion, Δ c U m ∘ , for the crystalline 2-thiophenecarboxylic acid hydrazide and 2-furancarboxylic acid hydrazide were determined, …
Number of citations: 32 www.sciencedirect.com
MJ Amphlett, AG Callely - Biochemical Journal, 1969 - ncbi.nlm.nih.gov
12P PROCEEDINGS OF THE BIOCHEMICAL SOCIETY glycine concentration may develop across the cell membrane when [Na+] and [K+] in the two phases are appropriately …
Number of citations: 30 www.ncbi.nlm.nih.gov
JF Bunnett, DM Bachman, LP Snipper… - Journal of the …, 1949 - ACS Publications
… The preparation of a monochloro-2-thiophenecarboxylic acid by direct chlorination has not been … acid to an alkaline solution of I and hypochlorite, 5-chloro-2-thiophenecarboxylic acid …
Number of citations: 13 pubs.acs.org
JW Hull Jr, DR Romer, DE Podhorez… - Beilstein Journal of …, 2007 - beilstein-journals.org
… , or by a previously reported Grignard method using 1,2-dibromoethane as activator, followed by carbonation of the anion with CO2 to give the trichloro-2-thiophenecarboxylic acid, …
Number of citations: 22 www.beilstein-journals.org
W LLOYD, VS FANG, H WELLS… - Endocrinology, 1969 - academic.oup.com
… possible effect of 2thiophenecarboxylic acid on the kidney, and this question can only be clarified by further experimentation. Since 2-thiophenecarboxylic acid retains its hypocalcemic …
Number of citations: 34 academic.oup.com
KF Khaled, NS Abdel-Shafi… - Int. J. Electrochem …, 2012 - researchgate.net
… In this paper we report on the use of 2-thiophenecarboxylic acid methyl ester, TME as possible … The present work describes the use of 2-thiophenecarboxylic acid methyl ester TME, as …
Number of citations: 42 www.researchgate.net
VS Fang - Proceedings of the Society for Experimental …, 1971 - journals.sagepub.com
Discussion and Summary As with the rabbit, dog, and man, 2-thiophenecarboxylic acid in the rats was eliminated by route of urinary excretion. About 80% of the injected 2-TCA was …
Number of citations: 2 journals.sagepub.com

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